Astilbin

Übersicht

Beschreibung

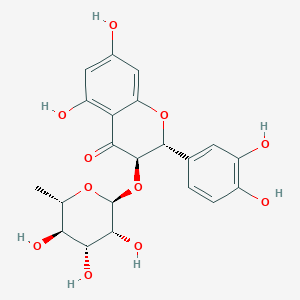

Astilbin is a flavanonol, a type of flavonoid, known for its diverse biological activities. It is a dihydroflavonol glycoside compound isolated from various plants, including the rhizome of Smilax glabra, Hypericum perforatum, Dimorphandra mollis, and Engelhardtia chrysolepis . This compound has been traditionally used in Chinese medicine for its medicinal properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Astilbin kann durch verschiedene Verfahren synthetisiert werden, darunter Biotransformation und chemische Synthese. Ein Verfahren beinhaltet die Biotransformation von this compound zu Taxifolin unter Verwendung des Pilzstammes Aspergillus fumigatus . Die Reaktionsbedingungen umfassen einen pH-Wert von 6,5, eine Temperatur von 35 °C und eine Reaktionszeit von 14 Stunden, wobei eine Ausbeute von 91,3 % erzielt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen. So kann this compound beispielsweise aus dem Rhizom von Smilax glabra unter Verwendung von Lösungsmitteln und chromatographischen Techniken extrahiert werden . Ein weiteres Verfahren beinhaltet die saure Hydrolyse von this compound, um sein Aglykon, Taxifolin, zu produzieren .

Analyse Chemischer Reaktionen

Acidic Hydrolysis to Taxifolin

Astilbin undergoes acid-catalyzed hydrolysis to yield its aglycone taxifolin (C15H12O7). This reaction is governed by HCl concentration and temperature, following pseudo-first-order kinetics :

Key findings :

-

Reaction rate increases with higher HCl concentration (0.25–2 mol/L) and temperature (60–80°C) .

-

Half-life () decreases from 7,800 s at 60°C to 396 s at 80°C with 1 mol/L HCl .

-

Activation energy () for hydrolysis is 148.6 kJ/mol, indicating high thermal sensitivity .

| Temperature (°C) | Rate Constant ( s) | Half-Life (, s) |

|---|---|---|

| 60 | 0.89 ± 0.06 | 7,800 ± 550 |

| 80 | 17.33 ± 0.52 | 396 ± 20 |

Optimal hydrolysis conditions: 1 mol/L HCl, 80°C, 1 h , achieving full conversion .

Stability and Degradation Reactions

This compound’s stability is pH-, temperature-, and solvent-dependent, with degradation pathways involving isomerization and decomposition :

pH and Temperature Effects

-

Isomerization : Reversible conversion to neothis compound, isothis compound, and neoisothis compound via chalcone intermediates .

-

Degradation rate () rises with pH (2–10) and temperature (25–100°C), following first-order kinetics :

| Condition | Degradation Rate (, h) | Half-Life (, h) |

|---|---|---|

| pH 7, 80°C | 0.216 | 3.2 |

| pH 3, 25°C | 0.003 | 231 |

Solvent Stability

Stability order: 50% ethanol > ethanol > methanol > 50% methanol > water .

Biotransformation via Fungal Enzymes

Aspergillus fumigatus SQH4 converts this compound to taxifolin through enzymatic hydrolysis , achieving higher efficiency than chemical methods :

| Parameter | Optimal Condition | Taxifolin Yield (%) |

|---|---|---|

| pH | 6.5 | 76.7 |

| Temperature | 35°C | - |

| Substrate Loading | 6 g/L this compound | - |

| Incubation Time | 20 h | - |

This method minimizes byproducts and operates under mild conditions (pH 6.5, 35°C) .

Interaction with Metal Ions and Additives

Wissenschaftliche Forschungsanwendungen

Astilbin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Flavonoide und Glykoside verwendet.

Biologie: Wird auf seine antioxidativen, entzündungshemmenden und immunsuppressiven Eigenschaften untersucht

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Psoriasis, Kontaktdermatitis und anderen entzündlichen Erkrankungen untersucht

Industrie: Wird als Antioxidans in der Pharma- und Lebensmittelindustrie verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Signalwege:

Antioxidative Aktivität: This compound reduziert die Ansammlung reaktiver Sauerstoffspezies und erhöht die Nrf2-Anhäufung im Zellkern, was zur transkriptionellen Aktivierung von antioxidativen Proteinen führt.

Immunsuppressive Aktivität: This compound hemmt selektiv aktivierte T-Lymphozyten und verringert die Expression von Tumornekrosefaktor-alpha und Interferon-gamma.

Pro-angiogene Aktivität: This compound aktiviert die PI3K/Akt- und MAPK/ERK-Signalwege und fördert so die Angiogenese.

Wirkmechanismus

Astilbin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound reduces reactive oxygen species accumulation and elevates Nrf2 accumulation in the nuclei, leading to the transcriptional activation of antioxidant proteins.

Immunosuppressive Activity: this compound selectively inhibits activated T lymphocytes and decreases the expression of tumor necrosis factor-alpha and interferon-gamma.

Pro-Angiogenic Activity: this compound activates the PI3K/Akt and MAPK/ERK signaling pathways, promoting angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Astilbin ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner molekularen Struktur. Zu den ähnlichen Verbindungen gehören:

Taxifolin: Ein Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.

Andere Glykosyl-Flavonoide: Verbindungen wie 6-α-L-Rhamnopyranosyloxyflavanon und 3-α-L-Rhamnopyranosyloxyflavon, die ähnliche immunsuppressive Aktivitäten besitzen.

Die einzigartige Kombination aus antioxidativen, entzündungshemmenden und immunsuppressiven Eigenschaften macht this compound zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

Astilbin, a flavonoid compound primarily derived from various plant sources such as Astilbe chinensis and Dimorphandra mollis, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. This article reviews the significant findings related to the biological activities of this compound, supported by case studies and research data.

This compound is noted for its ability to modulate various signaling pathways in the body. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : this compound activates the ROS/PPARγ pathway, which is crucial for suppressing effector CD4+ T cell activities. This modulation is linked to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation .

- Inhibition of Inflammatory Pathways : The compound inhibits pathways such as NF-κB and MAPK, leading to reduced activation of inflammatory cells like macrophages and dendritic cells .

- Antioxidant Activity : this compound exhibits strong scavenging activity against ROS, contributing to its protective effects against oxidative stress .

In Vivo Studies

- Psoriasis Model : A study demonstrated that topical administration of this compound significantly ameliorated imiquimod-induced psoriasis-like lesions in mice. The treatment reduced the accumulation of IL-17-producing T cells and pro-inflammatory cytokines in skin lesions, suggesting a therapeutic potential for psoriasis .

- Diabetes Model : this compound administration in non-obese diabetic mice showed a repression of type 1 diabetes onset through modulation of immune responses and cytokine production .

- Osteoarthritis Model : In a rat model of osteoarthritis, this compound was found to inhibit inflammatory factors and promote cartilage protection, indicating its potential use in treating joint diseases .

In Vitro Studies

- Cellular Effects : In cultured CD4+ T cells, this compound induced ROS production while suppressing TNF-α and IFN-γ expression. The compound also enhanced the expression of regulatory molecules like SOCS3 and AMPK, further indicating its role in modulating immune responses .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Ding et al., 2014 | Liver Injury | This compound inhibited CD4+ T cell function and TNF-α production. |

| Xu et al., 2022 | Psoriasis | Topical application reduced skin lesions and inflammatory cytokines. |

| Wang et al., 2004 | Diabetes | Suppressed onset of type 1 diabetes in mice through immune modulation. |

| Zhang et al., 2017 | Skin Cells | Promoted Nrf2 translocation in HaCaT cells, reducing ROS accumulation. |

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.